molecular formula C9H16O B2411385 2-Ethyl-4-methylcyclohexan-1-one CAS No. 115684-76-9

2-Ethyl-4-methylcyclohexan-1-one

Cat. No. B2411385
CAS RN: 115684-76-9
M. Wt: 140.226
InChI Key: JLDKNBCKXFZIQO-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylcyclohexan-1-one (EMCH) is an organic compound belonging to the cyclohexanone family. It is a colorless liquid with a faint odor and is miscible with ethanol, acetone, and other organic solvents. EMCH has a variety of applications in the laboratory, including synthesis, chemical analysis, and drug development.

Scientific Research Applications

Enantioselective Synthesis

2-Ethyl-4-methylcyclohexan-1-one is used in enantioselective synthesis processes. For instance, ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound related to this compound, is a potent attractant for the Mediterranean fruit fly and has been synthesized using an asymmetric Diels–Alder reaction (Raw & Jang, 2000).

Dielectric Relaxation Study

The compound has been studied in the context of dielectric relaxation. For example, the high-frequency relaxation process in monohydroxy alcohols, including 2-ethyl-1-hexanol, a related compound, was investigated using dielectric relaxation techniques (Murthy & Tyagi, 2002).

Miscibility of Binary Liquids

This compound has been studied for its miscibility with other liquids. For example, a dielectric relaxation study investigated the miscibility of 2-ethyl-1-hexanol with various liquids, providing insights into the compatibility and molecular interactions of these compounds (Murthy & Tyagi, 2002).

Low-Cost and Scalable Synthesis

Research has been conducted to develop practical and cost-effective methods for synthesizing cyclohexanone-related compounds. A study focused on developing a scalable synthesis route for a bifunctional building block related to this compound, utilizing inexpensive materials and simple reaction conditions (Zha et al., 2021).

Chemical Synthesis and Biological Evaluation

This compound and its derivatives have been synthesized for various biological evaluations. For example, new compounds were synthesized using a one-pot, microwave-assisted method, and these compounds were evaluated for antibacterial and antioxidant activities (Bhoi et al., 2016).

Ethylene Perception Inhibition in Agriculture

In the agricultural sector, related compounds, such as 1-methylcyclopropene, have been studied for their role in inhibiting ethylene perception in fruits and vegetables, aiding in the investigation of ethylene's role in ripening and senescence (Watkins, 2006).

Hydrogenation and Hydrogenolysis Studies

The hydrogenation of ethyl p-tolyl ether, a compound similar to this compound, has been studied over various platinum metal catalysts. This research contributes to the understanding of the hydrogenation process and its efficiency (Nishimura et al., 1972).

properties

IUPAC Name

2-ethyl-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-8-6-7(2)4-5-9(8)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDKNBCKXFZIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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